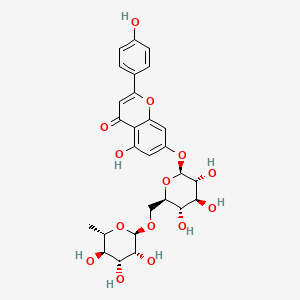

Emodin-1-O--D-glucopyranoside

Vue d'ensemble

Description

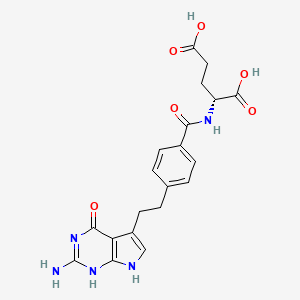

Emodin-1-O--D-glucopyranoside is a useful research compound. Its molecular formula is C20H20O9 and its molecular weight is 404.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Emodin-1-O--D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Emodin-1-O--D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Effects : Emodin-1-O--D-glucopyranoside has been identified to possess neuroprotective activity. This was demonstrated using cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. The compound was found to protect neuron cells at high concentrations, contributing to potential therapeutic applications in neurological disorders (Xiang et al., 2005).

Antidyslipidemic and Antioxidant Activities : In a study on dyslipidemic rats, Emodin-1-O--D-glucopyranoside showed significant antidyslipidemic effects. This compound was part of an ethanolic extract from Rheum emodi rhizomes, which significantly reduced plasma lipid levels and demonstrated antioxidant activity, suggesting its potential in treating lipid disorders (Mishra et al., 2014).

Biotransformation and Pharmacokinetic Studies : Research has explored the biotransformation of Emodin-1-O--D-glucopyranoside, offering insights into its metabolic pathways. One study demonstrated that Gliocladium deliquescens NRRL 1086 could metabolize Emodin, resulting in the production of Emodin 6-O-β-D-glucopyranoside, which is relevant for pharmacokinetic studies (Xu et al., 2015).

Nootropic Activity and Mechanism : Emodin-1-O--D-glucopyranoside was also studied for its nootropic (cognitive-enhancing) activity. It showed significant improvement in learning and memory in mice and demonstrated a dose-dependent inhibition of acetylcholinesterase, suggesting its potential as a treatment for cognitive disorders (Wan, 2001).

Toxicokinetic Analysis : A toxicokinetic study was conducted to understand the distribution of Emodin-1-O--D-glucopyranoside in the body. This study found significant accumulation of this compound in the liver and kidney after oral administration in rats, which is important for assessing its safety profile (Li et al., 2021).

Interaction with Other Compounds : Another study investigated the interaction of Emodin-1-O--D-glucopyranoside with 2, 3, 5, 4'-tetrahydroxystilbene-2-O-β-D-glucopyranoside. The study revealed that the absorption of Emodin in cells was enhanced and its metabolism was inhibited by the presence of the other compound, offering insights into the combined effects of these substances (Yu et al., 2017).

Propriétés

IUPAC Name |

3,8-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-7-13-16(24)18(26)19(27)20(29-13)28-12-6-10(22)5-9-4-8-2-1-3-11(23)14(8)17(25)15(9)12/h1-3,5-6,13,16,18-24,26-27H,4,7H2/t13-,16-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXBBVTXJNGYPA-CZNQJBLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emodin-1-O--D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride](/img/structure/B7950256.png)

![2-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B7950282.png)

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B7950294.png)

![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)